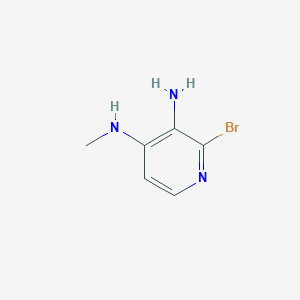

2-Bromo-N4-methylpyridine-3,4-diamine

Descripción general

Descripción

Molecular Structure Analysis

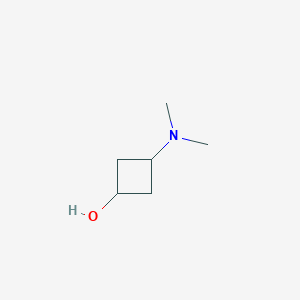

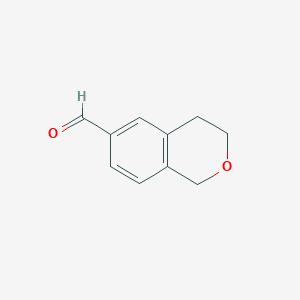

The molecular weight of “2-Bromo-N4-methylpyridine-3,4-diamine” is 202.05 . The InChI code is 1S/C6H8BrN3/c1-9-6-4(7)2-10-3-5(6)8/h2-3H,8H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis

“2-Bromo-N4-methylpyridine-3,4-diamine” is a powder . It is stored at room temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Research

2-Bromo-N4-methylpyridine-3,4-diamine: is a compound that has garnered attention in pharmaceutical research due to its structural similarity to pyridine-based biomolecules. It serves as a precursor in the synthesis of various pharmaceuticals, particularly in the development of novel therapeutic agents targeting a range of diseases. Its bromine atom can be utilized in cross-coupling reactions to create complex molecules designed for drug discovery and development .

Agrochemical Synthesis

In the realm of agrochemistry, 2-Bromo-N4-methylpyridine-3,4-diamine is used as an intermediate in the synthesis of pesticides and herbicides. Its reactivity allows for the construction of pyridine rings, which are common in many agrochemical compounds. This enables the creation of products that can help in protecting crops from pests and improving agricultural yield .

Material Science

Material scientists employ 2-Bromo-N4-methylpyridine-3,4-diamine in the design and development of new materials. Its molecular structure can be incorporated into polymers and coatings to impart specific properties such as increased thermal stability or electrical conductivity. It’s also used in the creation of advanced materials for electronics and nanotechnology applications .

Biochemical Applications

Biochemists utilize 2-Bromo-N4-methylpyridine-3,4-diamine for probing biochemical pathways and understanding enzyme mechanisms. It can act as a mimic or inhibitor of naturally occurring substances, helping to elucidate the roles of various biochemicals in living organisms. Additionally, it may be used in the study of gene expression and protein synthesis .

Industrial Chemistry

In industrial chemistry, 2-Bromo-N4-methylpyridine-3,4-diamine finds use as a building block in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable asset in the production of a wide array of chemical products, contributing to the manufacturing processes of numerous industries .

Environmental Science

Environmental scientists are interested in 2-Bromo-N4-methylpyridine-3,4-diamine for its potential use in environmental remediation. It could be involved in the development of sensors and assays for detecting environmental pollutants. Its chemical properties might also be harnessed in processes aimed at neutralizing or removing hazardous substances from natural ecosystems .

Safety and Hazards

The compound is classified as having acute toxicity (dermal and inhalation), specific target organ toxicity (single exposure - respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator, and using dry clean-up procedures to avoid generating dust .

Propiedades

IUPAC Name |

2-bromo-4-N-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUUOKUGVROVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N4-methylpyridine-3,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

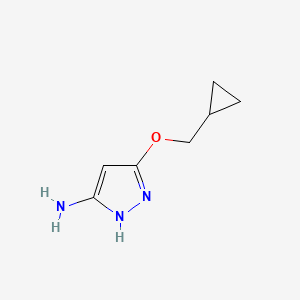

![methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456688.png)

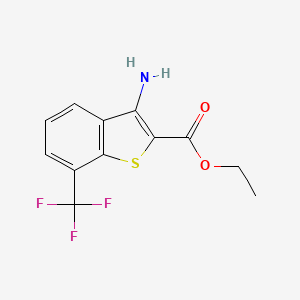

![5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid](/img/structure/B1456702.png)